![molecular formula C19H14F3N3S B2756549 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226451-47-3](/img/structure/B2756549.png)
2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
The compound “2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have non-bonding pairs of electrons. These rings are present in many important biological compounds, such as histidine and the B-vitamin biotin .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring is a heterocycle, and the trifluoromethyl group is an electron-withdrawing group. The thioacetonitrile group contains a sulfur atom, which can contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The imidazole ring, for example, is aromatic and therefore relatively stable, but can act as a nucleophile or an electrophile depending on the conditions. The trifluoromethyl group is quite electronegative, which would make the compound as a whole more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and make it more resistant to metabolism if it’s intended to be a drug .Scientific Research Applications
- Abstract : 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate is an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature. Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .
Glycosylation Reactions
Visible-Light-Promoted S-Trifluoromethylation
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3S/c1-13-5-7-14(8-6-13)17-12-24-18(26-10-9-23)25(17)16-4-2-3-15(11-16)19(20,21)22/h2-8,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFMKKHJAGJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile |
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